molecular formula C8H11NO2S2 B495184 1-(2-Thienylsulfonyl)pyrrolidine CAS No. 358666-55-4

1-(2-Thienylsulfonyl)pyrrolidine

Cat. No.: B495184
CAS No.: 358666-55-4
M. Wt: 217.3g/mol
InChI Key: LLOAGOZXNGNYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thienylsulfonyl)pyrrolidine (CAS: 19983-18-7) is a heterocyclic compound featuring a pyrrolidine ring substituted with a sulfonyl group linked to a thiophene (2-thienyl) moiety. Its molecular formula is C₈H₁₁NS, with a molar mass of 153.24 g/mol . This compound has drawn regulatory attention due to its structural similarity to synthetic cannabinoids and phencyclidine analogs, leading to its inclusion in controlled substance schedules .

Properties

CAS No.

358666-55-4

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3g/mol

IUPAC Name

1-thiophen-2-ylsulfonylpyrrolidine

InChI

InChI=1S/C8H11NO2S2/c10-13(11,8-4-3-7-12-8)9-5-1-2-6-9/h3-4,7H,1-2,5-6H2

InChI Key

LLOAGOZXNGNYHS-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CS2

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

1-((1,2,3,6-Tetrahydro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine (Compound 7)

  • Structure : Contains a biphenyl group instead of thiophene.
  • Synthesis : Prepared via palladium-catalyzed nucleophilic addition of pyrrolidine to alkenylsulfonyl fluorides in acetonitrile .

1-[(2-Cyclopentylethyl)sulfonyl]pyrrolidine (6FR)

  • Structure : Cyclopentyl-ethyl chain attached to the sulfonyl group.
  • Molecular Formula: C₁₁H₂₁NO₂S (molar mass: 255.36 g/mol).
  • Key Feature : Increased steric bulk compared to 1-(2-thienylsulfonyl)pyrrolidine, likely reducing CNS penetration .

TLY142 (1-(3,4-Dimethylphenyl)sulfonyl–5-(pyrrolidine–1-carbonyl)pyrrolidine–2-one)

  • Structure : Combines a dimethylphenyl sulfonyl group and a pyrrolidone ring.
  • Application : Used in pancreatic differentiation studies; demonstrates functional versatility beyond CNS activity .

Pharmacological Analogues

Thiazolidin-4-ones and Thiazinan-4-ones

  • Structure: Derived from 1-(2-aminoethyl)pyrrolidine via cyclocondensation.
  • Activity : Exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ values in µM range), relevant for Alzheimer’s disease treatment .

Phencyclidine Analogs

  • Examples : 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine (TCPy), regulated alongside this compound .
  • Activity : NMDA receptor antagonism, leading to dissociative effects. Structural similarities (thiophene + pyrrolidine) suggest shared CNS targets .

Comparative Data Table

Compound Molecular Formula Key Substituent Pharmacological Activity Regulatory Status Reference
This compound C₈H₁₁NS 2-Thienyl sulfonyl Suspected CNS modulation Scheduled (e.g., Missouri)
1-((Biphenyl)sulfonyl)pyrrolidine C₁₆H₁₇NO₂S Biphenyl sulfonyl Intermediate (no explicit data) Not regulated
6FR C₁₁H₂₁NO₂S Cyclopentylethyl sulfonyl Undisclosed Not regulated
TLY142 C₁₈H₂₀FNO₃S Dimethylphenyl sulfonyl Pancreatic differentiation Research use
TCPy C₁₄H₂₀N₂S Thienyl-cyclohexyl NMDA antagonism Scheduled

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